molecular formula C8H3F15O B1583753 1H,1H-Pentadecafluoro-1-octanol CAS No. 307-30-2

1H,1H-Pentadecafluoro-1-octanol

Cat. No.: B1583753
CAS No.: 307-30-2
M. Wt: 400.08 g/mol
InChI Key: PJDOLCGOTSNFJM-UHFFFAOYSA-N
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Description

1H,1H-Pentadecafluoro-1-octanol is a fluorinated alcohol with the molecular formula C8H3F15O. It is characterized by its high fluorine content, which imparts unique properties such as high thermal stability, chemical inertness, and low surface energy. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Pentadecafluoro-1-octanol can be synthesized through several methods. One common approach involves the fluorination of 1-octanol using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Pentadecafluoro-1-octanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form fluorinated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Fluorinated aldehydes or ketones.

    Reduction: Fluorinated alkanes.

    Substitution: Fluorinated ethers or esters.

Scientific Research Applications

1H,1H-Pentadecafluoro-1-octanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.

    Industry: Utilized in the production of specialty coatings, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1H,1H-Pentadecafluoro-1-octanol is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which influences the compound’s reactivity and interactions with other molecules. This effect can alter the compound’s solubility, stability, and binding affinity, making it useful in various applications.

Comparison with Similar Compounds

    1H,1H,2H,2H-Perfluoro-1-octanol: Similar in structure but with fewer fluorine atoms, resulting in different properties.

    1H,1H-Perfluorooctanol: Another fluorinated alcohol with a similar structure but different reactivity and applications.

Uniqueness: 1H,1H-Pentadecafluoro-1-octanol stands out due to its high fluorine content, which imparts unique properties such as enhanced thermal stability and chemical resistance. These characteristics make it particularly valuable in applications requiring extreme conditions and high performance.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h24H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDOLCGOTSNFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15CH2OH, C8H3F15O
Record name 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059793
Record name 7:1 Fluorotelomer alcohol
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Molecular Weight

400.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-30-2
Record name 1H,1H-Perfluorooctanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentadecafluorooctyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
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Record name 7:1 Fluorotelomer alcohol
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Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol
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Record name (PERFLUOROHEPTYL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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